

Application Notes and Protocols for the Synthesis and Purification of RU-521

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Compound of Interest

Compound Name: RU-521

Cat. No.: B610591

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This document provides detailed procedures for the chemical synthesis and purification of **RU-521**, a potent and selective inhibitor of cyclic GMP-AMP synthase (cGAS). The protocols outlined below are based on established methodologies and are intended for use in a research laboratory setting by qualified personnel.

Overview and Chemical Properties

RU-521, with the IUPAC name 3-[1-(6,7-Dichloro-1H-benzimidazol-2-yl)-5-hydroxy-3-methyl-pyrazol-4-yl]-3H-isobenzofuran-1-one, is a small molecule inhibitor that has been shown to effectively suppress the cGAS-STING signaling pathway.^[1] It is particularly noted for its higher potency against murine cGAS compared to human cGAS.^[1]

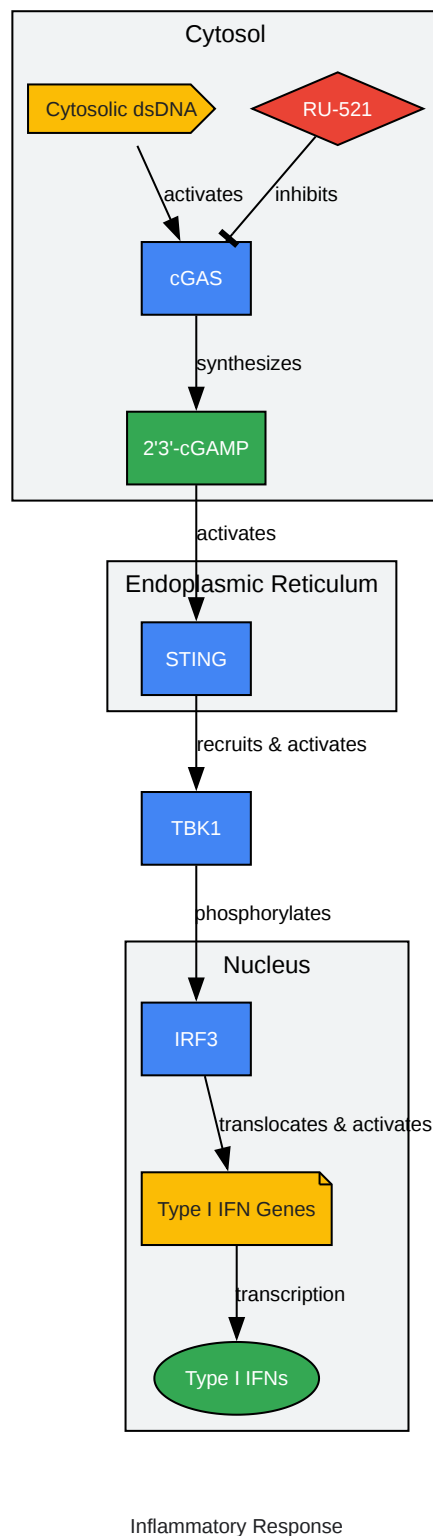
Table 1: Chemical and Physical Properties of **RU-521**

Property	Value	Reference
IUPAC Name	3-[1-(6,7-Dichloro-1H-benzimidazol-2-yl)-5-hydroxy-3-methyl-pyrazol-4-yl]-3H-isobenzofuran-1-one	
CAS Number	2262452-06-0	
Molecular Formula	C ₁₉ H ₁₂ Cl ₂ N ₄ O ₃	[1]
Molecular Weight	415.23 g/mol	[1]
Purity (Commercial)	≥95% (UHPLC)	[1]
Solubility	2 mg/mL (4.82 mM) in DMSO	[1]
Storage	Store at -20°C	[1]

cGAS-STING Signaling Pathway

The diagram below illustrates the cGAS-STING signaling pathway and the point of inhibition by **RU-521**. Upon detection of cytosolic double-stranded DNA (dsDNA), cGAS becomes activated and synthesizes the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to the stimulator of interferon genes (STING), triggering a downstream signaling cascade that results in the production of type I interferons (IFNs) and other inflammatory cytokines. **RU-521** inhibits the enzymatic activity of cGAS, thereby preventing the synthesis of cGAMP and blocking the subsequent inflammatory response.

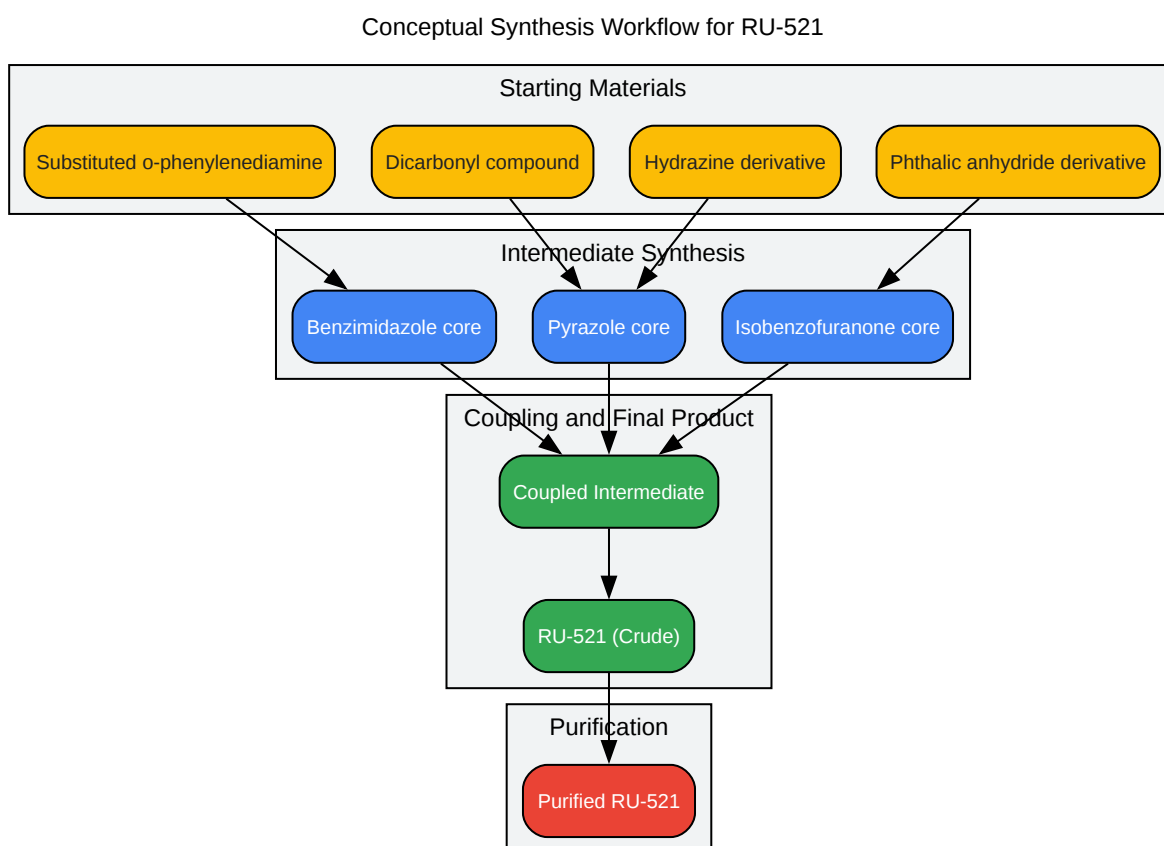
cGAS-STING Signaling Pathway and RU-521 Inhibition

[Click to download full resolution via product page](#)Caption: Inhibition of the cGAS-STING pathway by **RU-521**.

Synthesis of RU-521

While a detailed, step-by-step synthesis protocol for **RU-521** is not publicly available in the primary literature, its complex heterocyclic structure, comprising benzimidazole, pyrazole, and isobenzofuranone moieties, suggests a multi-step synthetic route. The general approach would likely involve the synthesis of these core structures followed by their coupling.

Below is a proposed logical workflow for the synthesis of **RU-521** based on common organic chemistry principles for constructing such a molecule. This is a conceptual pathway and would require experimental optimization.



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References

- 1. Frontiers | Perillaldehyde Inhibition of cGAS Reduces dsDNA-Induced Interferon Response [frontiersin.org]
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